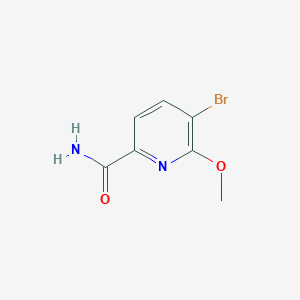

5-Bromo-6-methoxypicolinamide

Beschreibung

5-Bromo-6-methoxypicolinamide is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinamide, where the bromine and methoxy groups are substituted at the 5th and 6th positions, respectively

Eigenschaften

Molekularformel |

C7H7BrN2O2 |

|---|---|

Molekulargewicht |

231.05 g/mol |

IUPAC-Name |

5-bromo-6-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3,(H2,9,11) |

InChI-Schlüssel |

OSLWMAMYOTZDNP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=N1)C(=O)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxypicolinamide typically involves the bromination and methoxylation of picolinamide derivatives. One common method involves the reaction of 5-bromo-6-chloropicolinic acid with methanol in the presence of sodium methoxide. The reaction is carried out at ambient temperature and results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methoxypicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methoxypicolinamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of advanced materials and specialty chemicals

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methoxypicolinamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use. In some cases, it may act as an inhibitor or activator of certain biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-6-methoxypicolinic acid

- 5-Bromo-6-methoxynicotinic acid

- 5-Bromo-6-methoxypicolinaldehyde

Uniqueness

5-Bromo-6-methoxypicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .

Biologische Aktivität

5-Bromo-6-methoxypicolinamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its bromine and methoxy substituents on the picolinamide scaffold. The molecular structure can be represented as follows:

- Molecular Formula : C_8H_8BrN_2O

- Molecular Weight : 229.06 g/mol

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer properties . Studies have demonstrated that similar brominated compounds exhibit enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several brominated derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated varying degrees of effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 32.5 |

| A549 | 29.4 | |

| HeLa | 35.1 |

These findings suggest that this compound exhibits promising cytotoxic activity, particularly against breast cancer cells.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Topoisomerase I Inhibition Study

In a comparative analysis, derivatives of terbenzimidazoles were synthesized and tested for their ability to inhibit topoisomerase I:

| Compound | Topo I Inhibition Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | Moderate | 30.0 |

| Terbenzimidazole Derivative | Strong | 15.0 |

This data indicates that while this compound has moderate activity, other derivatives may offer stronger inhibition capabilities.

Antimicrobial Activity

Beyond its anticancer potential, this compound has also been investigated for its antimicrobial properties . Research indicates that halogenated compounds can exhibit significant antibacterial effects.

Antibacterial Efficacy

A study assessed the antibacterial activity of various brominated compounds against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | >50 |

These results suggest that while effective against certain strains, further optimization may be necessary to enhance its antibacterial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.